molecular formula C12H11NO2 B1269975 1-(2-ethylphenyl)-1H-pyrrole-2,5-dione CAS No. 91569-16-3

1-(2-ethylphenyl)-1H-pyrrole-2,5-dione

Cat. No. B1269975
CAS RN: 91569-16-3
M. Wt: 201.22 g/mol
InChI Key: GZNWHPFWQMQXII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-ethylphenyl)-1H-pyrrole-2,5-dione derivatives involves several key steps, including the condensation of appropriate precursors, cyclization, and functionalization processes. These compounds can be synthesized through various chemical routes that allow for the introduction of different substituents, enhancing their chemical diversity and potential applications (Zarrouk et al., 2015).

Molecular Structure Analysis

The molecular structure of 1-(2-ethylphenyl)-1H-pyrrole-2,5-dione derivatives is characterized by the presence of a pyrrole-2,5-dione core with various substituents. These structures have been extensively analyzed using spectroscopic methods and quantum chemical calculations, revealing insights into their electronic properties and reactivity (Zhang & Tieke, 2008).

Chemical Reactions and Properties

1-(2-ethylphenyl)-1H-pyrrole-2,5-dione derivatives undergo various chemical reactions, including polymerization, cycloaddition, and electrochemical reactions. These reactions are crucial for the synthesis of polymers, coatings, and other materials with desirable properties such as luminescence, electrochromism, and corrosion inhibition (Zarrouk et al., 2015); (Zhang & Tieke, 2009).

Physical Properties Analysis

The physical properties of 1-(2-ethylphenyl)-1H-pyrrole-2,5-dione derivatives, such as solubility, melting points, and optical properties, are influenced by their molecular structure. These properties are essential for their application in various fields, including organic electronics and photovoltaics. Solubility studies in different solvents have provided valuable information for their practical applications (Li et al., 2019).

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine derivatives, including pyrrolidine-2,5-diones, are extensively utilized in medicinal chemistry for developing compounds to treat various human diseases. The pyrrolidine ring's popularity stems from its ability to efficiently explore pharmacophore space, contribute to molecular stereochemistry, and offer increased three-dimensional coverage. Pyrrolidine derivatives show promise in binding enantioselective proteins, influencing the biological profiles of drug candidates. Studies highlight the importance of different stereoisomers and substituent orientations in achieving specific biological profiles (Li Petri et al., 2021).

Diketopyrrolopyrroles: Optical Applications

Diketopyrrolopyrroles (DPPs), closely related to pyrrolidine-2,5-diones, are prominent dyes used in various applications like pigments, solar cells, and fluorescence imaging. Their utility is attributed to straightforward synthesis, stability, and high fluorescence quantum yield. Structural modifications in DPPs can significantly alter their optical properties, offering potential for broad real-world applications (Grzybowski & Gryko, 2015).

Advanced Polymers and Electronics

Polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP), a structural variant of DPP, show promise in electronic device applications. Their distinctive optical and electrochemical properties, driven by π-conjugation extension, make them candidates for high-performance electronic devices, potentially outperforming traditional DPP-based polymers (Deng et al., 2019).

Bioactive Compounds and Pharmaceuticals

Pyrrole-based compounds, including derivatives of pyrrolidine-2,5-diones, are integral in synthesizing bioactive molecules with applications in cancer treatment, antimicrobial, and antiviral therapies. The pyrrole ring's pharmaceutical significance is underscored by its presence in numerous market-released drugs, marking it as a key pharmacophore unit (Li Petri et al., 2020).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves potential applications and areas of future research for the compound.


properties

IUPAC Name

1-(2-ethylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNWHPFWQMQXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351614
Record name 1-(2-Ethylphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethylphenyl)-1H-pyrrole-2,5-dione

CAS RN

91569-16-3
Record name 1-(2-Ethylphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Ethylphenyl)maleimide
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